molecular formula C13H22Cl2N2O B1424457 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride CAS No. 1281152-67-7

1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride

Cat. No. B1424457
CAS RN: 1281152-67-7
M. Wt: 293.23 g/mol
InChI Key: CAQRELLALJIBNG-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MEM is a synthetic compound that is used in various fields of research, including medicinal chemistry and neuroscience.

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity : Research conducted by Isakhanyan et al. (2016) focused on synthesizing tertiary aminoalkanol hydrochlorides, including compounds similar to 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride, and testing them for antitumor activity. Their findings suggested potential biologically active compounds among this series of tertiary aminoalkanols (Isakhanyan et al., 2016).

Synthesis and Characterization

  • One-Pot Biginelli Synthesis : Bhat et al. (2018) described the synthesis of enaminones, including compounds with a structure similar to the subject chemical, using a one-pot Biginelli synthesis. They also characterized novel dihydropyrimidinone derivatives containing morpholine moieties (Bhat et al., 2018).

  • Microwave-Assisted Synthesis of Mannich Bases : Aljohani et al. (2019) explored an efficient microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and secondary amines, leading to the creation of compounds including one with the morpholine fragment, highlighting its significance in the molecular structure (Aljohani et al., 2019).

Antimicrobial Activities

  • Antimicrobial Activities of 1,2,4-Triazole Derivatives : Bektaş et al. (2007) synthesized new derivatives involving morpholine, among others, and tested them for antimicrobial activities, finding that some possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Antioxidant Activity

  • QSAR-Analysis of Derivatives as Potential Antioxidants : Drapak et al. (2019) conducted a QSAR-analysis of derivatives, including those with morpholine moieties, to evaluate their potential as antioxidants. Their research showed correlations between molecular descriptors and antioxidant activity (Drapak et al., 2019).

Synthesis and Anticancer Activities

  • Synthesis and Anticancer Activities of Schiff-base Complexes : Rezaeivala et al. (2020) synthesized new morpholine-based Schiff-base complexes and evaluated their anticancer activities against various human tumor cell lines, demonstrating the potential of these compounds in cancer research (Rezaeivala et al., 2020).

Aminomethylation Reactions

  • Aminomethylation of Substituted Pyrroles : Markova et al. (2017) explored the aminomethylation of substituted pyrroles using cyclic amines like morpholine, leading to the formation of corresponding aminomethylpyrroles and indicating the utility of morpholine in synthetic organic chemistry (Markova et al., 2017).

Conversion into Morpholines

  • Conversion of Amino Alcohols into Morpholines : Fritz et al. (2011) developed a method for converting amino alcohols into morpholines, showcasing the versatility of morpholine-based compounds in synthetic procedures (Fritz et al., 2011).

properties

IUPAC Name

1-(2-methylphenyl)-2-morpholin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-11-4-2-3-5-12(11)13(14)10-15-6-8-16-9-7-15;;/h2-5,13H,6-10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQRELLALJIBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN2CCOCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride

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